An In-Depth Technical Guide to 6-Cyclopentyl-hexan-1-ol: Structure, Properties, and Synthetic Strategies
An In-Depth Technical Guide to 6-Cyclopentyl-hexan-1-ol: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Cyclopentyl-hexan-1-ol, a long-chain aliphatic alcohol featuring a terminal cyclopentyl moiety. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide synthesizes computed data, principles of organic chemistry, and comparative analysis with analogous structures to offer valuable insights for researchers in organic synthesis and medicinal chemistry. We will delve into its chemical structure, predictable physicochemical properties, plausible synthetic routes, and potential applications, particularly as a lipophilic building block in the design of novel therapeutic agents.
Chemical Identity and Molecular Structure
6-Cyclopentyl-hexan-1-ol is a primary alcohol characterized by a linear six-carbon chain (hexanol) with a cyclopentyl group attached to the C6 position. The presence of the terminal hydroxyl group makes it a versatile intermediate for a variety of chemical transformations.
The fundamental identifiers for 6-Cyclopentyl-hexan-1-ol are cataloged in public chemical databases.[1] Its IUPAC name is 6-cyclopentylhexan-1-ol.[1] The molecular formula is C11H22O, and its computed molecular weight is 170.29 g/mol .[1]
Caption: 2D Chemical Structure of 6-Cyclopentyl-hexan-1-ol.
Physicochemical Properties: An Estimation Based on Structural Analogs
Direct experimental data for the physicochemical properties of 6-Cyclopentyl-hexan-1-ol are scarce. However, we can infer its likely characteristics by examining its structural components and comparing it to well-characterized analogs such as 1-hexanol and cyclohexanol.
Table 1: Comparison of Physicochemical Properties
| Property | 6-Cyclopentyl-hexan-1-ol (Computed) | 1-Hexanol (Experimental) | Cyclohexanol (Experimental) |
| Molecular Formula | C11H22O[1] | C6H14O[2] | C6H12O[3] |
| Molecular Weight | 170.29 g/mol [1] | 102.17 g/mol [2] | 100.16 g/mol [3] |
| Boiling Point | Not available | 157 °C[4] | 161.8 °C[3] |
| Melting Point | Not available | -45 °C[4] | 25.9 °C[3] |
| Density | Not available | 0.820 g/cm³[4] | 0.962 g/cm³[3] |
| XLogP3 | 4.1[1] | 1.8 | 1.2 |
| Hydrogen Bond Donor Count | 1[1] | 1 | 1 |
| Hydrogen Bond Acceptor Count | 1[1] | 1 | 1 |
| Rotatable Bond Count | 6[1] | 4 | 1 |
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Boiling Point: Given its higher molecular weight compared to 1-hexanol and cyclohexanol, 6-Cyclopentyl-hexan-1-ol is expected to have a significantly higher boiling point, likely in the range of 220-240 °C. The increased van der Waals forces due to the larger carbon skeleton will require more energy to overcome.
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Melting Point: The melting point is more difficult to predict. The linear chain introduces flexibility, which can disrupt crystal packing and lower the melting point. However, the bulky cyclopentyl group may introduce some rigidity. It is likely to be a low-melting solid or a liquid at room temperature.
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Solubility: The long alkyl chain and the cyclopentyl ring make the molecule predominantly nonpolar. Therefore, its solubility in water is expected to be very low, significantly lower than that of 1-hexanol. It should be freely soluble in common organic solvents like ethanol, diethyl ether, and dichloromethane.
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Lipophilicity: The computed XLogP3 value of 4.1 indicates that 6-Cyclopentyl-hexan-1-ol is a highly lipophilic molecule.[1] This property is of particular interest in drug design, as it can influence a molecule's ability to cross cell membranes.
Strategic Synthesis of 6-Cyclopentyl-hexan-1-ol
A plausible and efficient synthesis of 6-Cyclopentyl-hexan-1-ol can be designed using a Grignard reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This approach offers a straightforward pathway from commercially available starting materials.
Caption: Proposed Synthetic Workflow for 6-Cyclopentyl-hexan-1-ol.
Experimental Protocol:
Step 1: Preparation of Cyclopentylmagnesium Bromide
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To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
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Add a small crystal of iodine to activate the magnesium.
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Add anhydrous tetrahydrofuran (THF) to cover the magnesium.
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In the dropping funnel, add a solution of cyclopentyl bromide (1.0 eq) in anhydrous THF.
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Add a small portion of the cyclopentyl bromide solution to initiate the reaction. The reaction is exothermic and may require gentle heating to start.
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Once the reaction has started (as evidenced by the disappearance of the iodine color and bubbling), add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
Causality Behind Experimental Choices: The use of anhydrous conditions is critical as Grignard reagents are highly reactive towards water. The flame-drying of glassware and use of anhydrous solvent minimizes the presence of moisture. Iodine is a common initiator for Grignard reactions.
Step 2: Coupling with a Protected 6-Bromohexanol
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Protect the hydroxyl group of 6-bromohexan-1-ol with a suitable protecting group, such as a tert-butyldimethylsilyl (TBDMS) ether, to prevent it from reacting with the Grignard reagent.
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Cool the freshly prepared cyclopentylmagnesium bromide solution to 0 °C in an ice bath.
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Add a solution of the TBDMS-protected 6-bromohexanol (1.0 eq) in anhydrous THF dropwise to the Grignard reagent.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Causality Behind Experimental Choices: The hydroxyl group of 6-bromohexan-1-ol is acidic and would quench the Grignard reagent. Therefore, protection is necessary. A silyl ether is a good choice as it is stable to the reaction conditions and can be easily removed.
Step 3: Deprotection of the Hydroxyl Group
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Dissolve the crude protected alcohol in THF.
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Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq, 1 M in THF) at room temperature.
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Stir the reaction for 1-2 hours and monitor by TLC.
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Once the deprotection is complete, concentrate the reaction mixture.
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Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 6-Cyclopentyl-hexan-1-ol.
Causality Behind Experimental Choices: TBAF is a standard reagent for the cleavage of silyl ethers. The fluoride ion has a high affinity for silicon, leading to the selective removal of the TBDMS group.
Potential Applications in Research and Drug Development
While specific applications for 6-Cyclopentyl-hexan-1-ol are not well-documented, its structure suggests several potential uses, particularly in medicinal chemistry.
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Lipophilic Building Block: The combination of a long alkyl chain and a cyclopentyl ring imparts significant lipophilicity. This makes it a valuable synthon for introducing lipophilic character into drug candidates. Increased lipophilicity can enhance membrane permeability and access to biological targets within the central nervous system (CNS).
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Analogs of Biologically Active Molecules: There is evidence that long-chain alcohols with cyclic moieties can exhibit biological activity. For instance, analogs of 6-cyclohexylhexan-1-ol have been investigated in compounds for treating CNS pathologies.[5] This suggests that 6-cyclopentyl-hexan-1-ol could serve as a starting point for the synthesis of novel compounds with potential therapeutic effects.
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Probing Hydrophobic Pockets: The cyclopentyl group provides a conformationally restricted hydrophobic moiety that can be used to probe the hydrophobic pockets of enzymes and receptors. Incorporating this group into known ligands can help in understanding structure-activity relationships.
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Surfactant and Lubricant Applications: Long-chain alcohols are known to have applications as surfactants and lubricants. The unique structure of 6-Cyclopentyl-hexan-1-ol may offer interesting properties in these areas.
Safety and Handling
No specific safety data for 6-Cyclopentyl-hexan-1-ol is available. However, based on its similarity to other long-chain alcohols, the following precautions should be taken:
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Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Toxicity: The toxicity is unknown. Assume it may be harmful if swallowed, inhaled, or absorbed through the skin. Avoid contact with eyes, skin, and clothing.
Conclusion
6-Cyclopentyl-hexan-1-ol is a fascinating molecule with potential as a versatile building block in organic synthesis and medicinal chemistry. While a lack of extensive experimental data necessitates a predictive approach to its properties and handling, this guide provides a solid foundation for researchers interested in its synthesis and application. The proposed synthetic route offers a reliable method for its preparation, opening the door for further investigation into its chemical and biological properties. As the demand for novel lipophilic scaffolds in drug discovery continues to grow, compounds like 6-Cyclopentyl-hexan-1-ol are poised to play an increasingly important role.
References
- PubChem. (n.d.). 6-S-Trityl-mercapto-hexan-1-ol.
- Google Patents. (n.d.). US3806535A - Cyclopentanol derivatives and process for the preparation thereof.
- Kaimosi BioChem Tech Co., Ltd. (n.d.). 4354-58-9|6-cyclohexylhexan-1-ol. Retrieved February 5, 2026, from a relevant chemical supplier website.
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National Institute of Standards and Technology. (n.d.). 1-Hexanol. NIST Chemistry WebBook. Retrieved February 5, 2026, from [Link]
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PubChem. (n.d.). 1-Hexanol. Retrieved February 5, 2026, from [Link]
- Ataman Kimya. (n.d.). HEXAN-1-OL. Retrieved February 5, 2026, from a relevant chemical supplier website.
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PubChem. (n.d.). Cyclohexanol. Retrieved February 5, 2026, from [Link]
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PubChem. (n.d.). 6-Cyclopentyl-hexan-1-ol. Retrieved February 5, 2026, from [Link]
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Wikipedia. (n.d.). 1-Hexanol. Retrieved February 5, 2026, from [Link]
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